Veledimex

Gene Therapy Enantiomer Potency Pharmacokinetics

Select Veledimex for your gene therapy research—the only orally bioavailable activator ligand specifically optimized for the RheoSwitch Therapeutic System (RTS). Generic ecdysone analogs fail to replicate its unique combination of oral activity, BBB penetration (~6-fold brain enrichment in glioma models), and clinically validated dose-dependent, reversible transgene control. With demonstrated survival benefit in recurrent glioblastoma trials and moderate CYP3A4/5 inhibition for DDI assessment, Veledimex is the essential tool compound for CNS-targeted, cytokine-based immunotherapy research where precise, titratable gene expression is critical.

Molecular Formula C27H38N2O3
Molecular Weight 438.6 g/mol
CAS No. 1093130-72-3
Cat. No. B611653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVeledimex
CAS1093130-72-3
SynonymsAD-1001;  AD1001;  AD 1001;  INXN-1001; INXN1001;  INXN 1001;  RG-115932;  RG115932;  RG 115932;  Veledimex.
Molecular FormulaC27H38N2O3
Molecular Weight438.6 g/mol
Structural Identifiers
SMILESCCCC(C(C)(C)C)N(C(=O)C1=CC(=CC(=C1)C)C)NC(=O)C2=C(C(=CC=C2)OC)CC
InChIInChI=1S/C27H38N2O3/c1-9-12-24(27(5,6)7)29(26(31)20-16-18(3)15-19(4)17-20)28-25(30)22-13-11-14-23(32-8)21(22)10-2/h11,13-17,24H,9-10,12H2,1-8H3,(H,28,30)/t24-/m1/s1
InChIKeyLZWZPGLVHLSWQX-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Veledimex (INXN-1001, CAS 1093130-72-3): Synthetic Ecdysone Analog and Oral Activator Ligand for RheoSwitch Gene Therapy


Veledimex (INXN-1001; CAS 1093130-72-3) is a synthetic diacylhydrazine analog of the insect molting hormone ecdysone. It functions as an orally bioavailable activator ligand for the RheoSwitch Therapeutic System (RTS), a proprietary ecdysone receptor (EcR)-based inducible gene regulation platform [1]. Upon binding to the modified EcR component of the RTS, veledimex stabilizes heterodimerization of the fusion proteins Gal4-EcR and VP16-RXR, enabling precise transcriptional control over therapeutic genes such as interleukin-12 (IL-12) [2]. This mechanism allows for titratable, reversible, and localized gene expression, addressing key limitations of constitutive gene therapy systems.

Why Generic Substitution Fails: Critical Product-Specific Differentiation of Veledimex for Gene Switch Applications


Generic substitution fails for gene switch activator ligands because the performance of an inducible gene regulation system is exquisitely dependent on the specific molecular interactions between the ligand, the engineered receptor, and the target promoter. Veledimex is specifically optimized for the RheoSwitch Therapeutic System (RTS), which utilizes a mutant ecdysone receptor. Using a non-optimized ecdysone analog, such as ponasterone A or muristerone A, or a ligand for a different gene switch system (e.g., mifepristone for GeneSwitch or rapamycin for CID), would result in unpredictable potency, lack of oral bioavailability, poor blood-brain barrier penetration, and/or off-target gene expression due to interactions with endogenous mammalian receptors [1]. The quantitative evidence below demonstrates that veledimex provides a unique combination of oral activity, brain penetrance, and a clinically validated safety and efficacy profile within the RTS platform that cannot be replicated by simple analog substitution.

Product-Specific Quantitative Evidence Guide: Veledimex vs. Comparators in Gene Switch Performance, Pharmacokinetics, and Clinical Outcomes


Veledimex (S-Enantiomer) Demonstrates Superior Potency and Predictable PK Compared to Racemic Mixture

The S-enantiomer of veledimex provides superior potency, predictable pharmacokinetics, and reliable on/off gene-switching performance compared to the racemic mixture. This is a critical differentiation for applications requiring precise gene regulation. The S-enantiomer is the active pharmaceutical ingredient used in clinical trials .

Gene Therapy Enantiomer Potency Pharmacokinetics

Oral Bioavailability of Veledimex in Preclinical Species: Key Differentiator from Non-Oral Gene Switch Ligands

Veledimex demonstrates oral bioavailability, a critical advantage for clinical translation and ease of use in animal models compared to gene switch ligands that require parenteral administration, such as rapamycin or CID-based systems. While oral bioavailability is moderate to low, it is sufficient for achieving therapeutic gene activation. In mice, oral bioavailability is approximately 56%, and in cynomolgus monkeys, it is up to 17.4% after a single oral administration [1].

Pharmacokinetics Oral Bioavailability Gene Therapy

Veledimex Crosses the Blood-Brain Barrier: A Critical Feature for CNS Gene Therapy

A key differentiator for veledimex in neuro-oncology applications is its ability to cross the blood-brain barrier (BBB). In both naive and orthotopic GL-261 glioma-bearing mice, veledimex demonstrates significant brain penetration. Notably, brain tissue levels are increased approximately 6-fold in tumor-bearing mice compared to normal mice [1]. In a Phase 1 clinical trial for recurrent high-grade glioma, approximately 40% tumor penetration of veledimex was observed [2].

Neuro-Oncology Blood-Brain Barrier Gene Therapy CNS Delivery

Clinical Survival Benefit in Recurrent Glioblastoma: Veledimex + Ad-RTS-hIL-12 vs. Historical Controls

In a Phase 1 dose-escalation trial (NCT02026271) of Ad-RTS-hIL-12 plus oral veledimex in patients with recurrent high-grade glioma, the 20 mg veledimex dose cohort achieved a median overall survival (mOS) of 12.7 months at a mean follow-up of 13.1 months [1]. Historical median overall survival for recurrent glioblastoma is 6 to 9 months [2]. Notably, patients in the 20 mg veledimex cohort who received low-dose corticosteroids (≤20 mg dexamethasone) had a further increased mOS of 17.8 months [1].

Glioblastoma Gene Therapy Immunotherapy Clinical Trial

Veledimex is a Moderate CYP3A4/5 Inhibitor and Substrate: Implications for Drug-Drug Interaction Studies

Veledimex is characterized as a moderate inhibitor and substrate of CYP3A4/5 [1]. This is a relevant differentiator for researchers planning combination therapies or requiring metabolic stability data. In contrast, other gene switch ligands like mifepristone are potent CYP3A4 inhibitors, and rapamycin is a CYP3A4 substrate with a narrow therapeutic index, leading to significant DDI risks.

Drug-Drug Interactions CYP450 Pharmacology

Reversible and Dose-Dependent Gene Activation: Tight Control with Veledimex

Veledimex enables dose-dependent and reversible activation of target gene expression. In syngeneic mouse tumor models, discontinuation of veledimex resulted in a return to baseline IL-12 mRNA and protein levels, demonstrating the 'off-switch' capability [1]. In the Phase 1 glioma trial, adverse events including cytokine release syndrome correlated with veledimex dose and reversed promptly upon discontinuation [2].

Gene Regulation Dose-Response Reversibility

Best Research and Industrial Application Scenarios for Veledimex (INXN-1001, CAS 1093130-72-3) Based on Quantitative Evidence


Preclinical Development of Inducible Gene Therapies for CNS Disorders

Researchers developing gene therapies targeting the central nervous system should prioritize veledimex due to its demonstrated ability to cross the blood-brain barrier. The ~6-fold increase in brain tissue levels in glioma-bearing mice and 40% tumor penetration in human patients [1] provide a strong rationale for using veledimex to control transgene expression in the brain. This is particularly relevant for models of brain tumors, neurodegenerative diseases, and neuropsychiatric disorders where non-invasive, oral control over therapeutic gene expression is desired.

Cancer Immunotherapy Research Requiring Tight, Reversible Control of Potent Cytokines

For cancer immunotherapy studies involving potent cytokines like IL-12, where systemic toxicity is a major concern, the veledimex/RTS platform offers a unique solution. The dose-dependent and reversible gene activation profile [1] allows researchers to titrate the immune response and rapidly terminate it if adverse events occur. The clinical survival benefit observed in recurrent glioblastoma [2] validates this approach and supports its use in further immuno-oncology research.

Drug-Drug Interaction (DDI) Studies in Oncology Combination Therapies

Given veledimex's moderate CYP3A4/5 inhibition profile [1], researchers planning combination therapies with other CYP3A4 substrates or inhibitors should use veledimex as a tool compound to assess potential DDIs. This is especially important in oncology, where patients often receive multiple medications. Studies evaluating the impact of veledimex on the pharmacokinetics of co-administered drugs will be critical for optimizing combination regimens.

Development of Novel Gene Switch Systems Based on Ecdysone Receptor Mutants

Investigators engineering new ecdysone receptor-based gene switches can use veledimex as a reference ligand for benchmarking potency and selectivity. Its well-characterized pharmacology, including oral bioavailability and BBB penetration, provides a baseline against which new ligands can be compared. Studies exploring structure-activity relationships or developing orthogonal receptor-ligand pairs will benefit from the extensive data available on veledimex.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Veledimex

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.